molecular formula C12H7Cl2N3O B13021717 2-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline

2-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline

Cat. No.: B13021717
M. Wt: 280.11 g/mol
InChI Key: PPYHYSPPIGRTHD-UHFFFAOYSA-N
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Description

2-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline is a heterocyclic aromatic compound featuring an oxazolo[5,4-b]pyridine core fused to an aniline moiety. The structure includes two chlorine substituents: one on the benzene ring (position 2) and another on the oxazolo-pyridine system (position 6). The molecular formula is C₁₂H₇Cl₂N₃O, with a calculated molecular weight of 284.1 g/mol.

Properties

Molecular Formula

C12H7Cl2N3O

Molecular Weight

280.11 g/mol

IUPAC Name

2-chloro-4-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)aniline

InChI

InChI=1S/C12H7Cl2N3O/c13-7-4-10-12(16-5-7)18-11(17-10)6-1-2-9(15)8(14)3-6/h1-5H,15H2

InChI Key

PPYHYSPPIGRTHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(O2)N=CC(=C3)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxazole ring, followed by chlorination using reagents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various nucleophiles into the molecule .

Scientific Research Applications

2-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Heterocyclic Core Variations

The target compound’s oxazolo[5,4-b]pyridine core distinguishes it from structurally related analogs:

  • Pyrimidine-based analogs : For example, 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline () has a simpler pyrimidine ring, resulting in a lower molecular weight (244.08 g/mol vs. 284.1 g/mol) and shorter HPLC retention time (0.75 minutes under condition SQD-FA05) .
  • Pyrrolo[2,3-b]pyridine derivatives : Fluorinated variants like 4-((6-chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline () exhibit enhanced bioactivity due to trifluoromethyl groups but may face synthesis challenges .

Substituent Effects

  • Chlorine vs. Fluorine : Chlorine’s electron-withdrawing nature increases electrophilicity, favoring nucleophilic attack. In contrast, fluorinated analogs (e.g., 3,5-Dichloro-4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline, ) show improved metabolic stability and binding affinity in hydrophobic pockets .
  • Methyl groups : 6-Methyl-3-phenyl-oxazolo[5,4-b]pyridine-4-carboxylic acid () demonstrates how alkyl substituents enhance solubility but may sterically hinder target interactions .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Purity HPLC Retention Time (min) Reference
2-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline C₁₂H₇Cl₂N₃O 284.1 ~95%* N/A
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline C₁₀H₆Cl₂N₃ 244.08 N/A 0.75
6-Methyl-3-phenyl-oxazolo[5,4-b]pyridine-4-carboxylic acid C₁₆H₁₂N₂O₃ 288.28 95% N/A
3,5-Dichloro-4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline C₁₂H₅Cl₃F₃N₂O 363.53 N/A N/A

*Purity inferred from analogous compounds in .

Notes

Synthesis Challenges : The target compound’s oxazolo-pyridine core requires precise regioselective halogenation, which may complicate scalability compared to pyrimidine analogs .

Data Limitations : Biological activity and detailed pharmacokinetic data for the target compound are absent in the provided evidence; comparisons rely on structural and physicochemical extrapolation.

Fluorinated Analogs : Compounds with trifluoromethyl groups () highlight trade-offs between potency and synthetic complexity .

Biological Activity

2-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline is a heterocyclic compound notable for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its interactions with various biological targets and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C12H7Cl2N3OC_{12}H_7Cl_2N_3O and a molecular weight of approximately 280.11 g/mol. It features a chlorinated aromatic system combined with an oxazole ring, which contributes to its unique reactivity and biological properties.

PropertyValue
Molecular Formula C12H7Cl2N3OC_{12}H_7Cl_2N_3O
Molecular Weight 280.11 g/mol
CAS Number 1354757-74-6

Synthesis

The synthesis of 2-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline typically involves multi-step organic reactions. These synthetic routes allow for the efficient production of the compound while providing opportunities for further modifications to enhance its biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Enzyme Inhibition : Preliminary studies suggest that 2-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline may inhibit specific enzymes involved in crucial biochemical pathways, potentially impacting various diseases.
  • Anticancer Properties : Compounds with similar oxazole structures have been investigated for their ability to inhibit cancer cell proliferation. For example, derivatives of oxazolo[5,4-b]pyridine structures have shown promising results in inhibiting cellular processes associated with cancer progression.

Case Studies

  • Inhibition of Viral Replication : A study on related compounds indicated that certain derivatives effectively inhibit human adenovirus (HAdV), suggesting that similar mechanisms may be applicable to 2-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline. The study reported compounds with low micromolar potency against HAdV, indicating potential antiviral applications .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that compounds sharing structural features with 2-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline exhibited significant cytotoxic effects. These findings underscore the need for further research into the specific mechanisms by which this compound affects cancer cell viability.

Understanding the interaction of 2-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline with biological targets is crucial for elucidating its mechanism of action. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are necessary to map out these interactions and their implications for drug development.

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